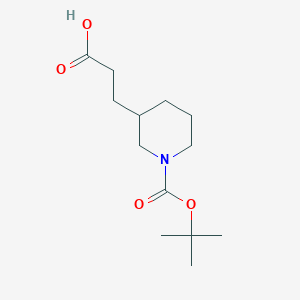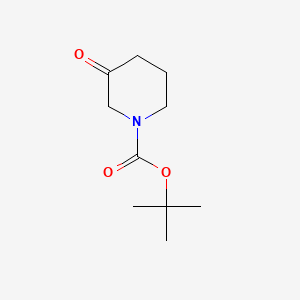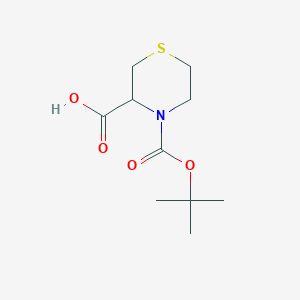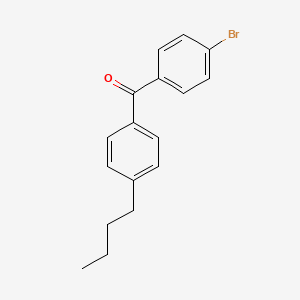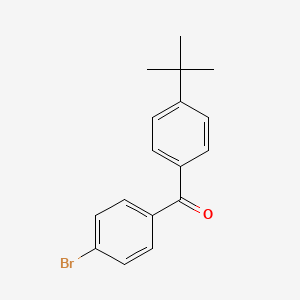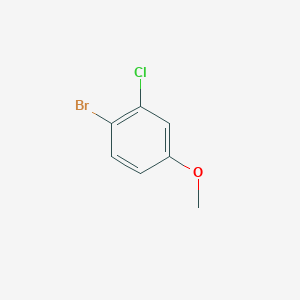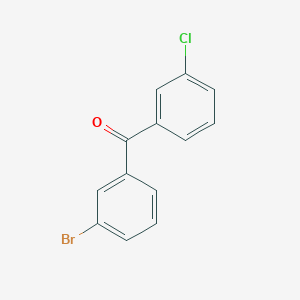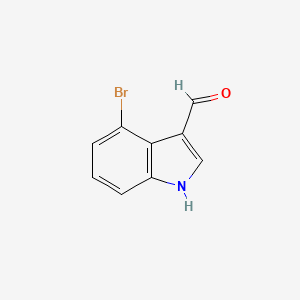
4-Bromoindole-3-carboxaldehyde
Overview
Description
4-Bromoindole-3-carboxaldehyde is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. The indole nucleus is a common structural motif in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the fourth position and an aldehyde group at the third position of the indole ring. It is widely used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
4-Bromoindole-3-carboxaldehyde, also known as 4-Bromo-3-formylindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they have a broad range of targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to induce a variety of biological effects.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is suggested to have high gi absorption and is considered a cyp1a2 inhibitor . These properties could impact its bioavailability and therapeutic potential.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the bromination of indole carboxaldehydes significantly increases their potency . This suggests that chemical modifications, such as bromination, can influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromoindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme glutathione S-transferase (GST), which is involved in detoxification processes. Studies have shown that indole derivatives, including this compound, can inhibit GST activity, thereby affecting the detoxification pathways in cells . Additionally, this compound has been investigated for its potential to inhibit quorum sensing in bacteria, which is a mechanism that bacteria use to regulate gene expression in response to cell density .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, high concentrations of this compound have been shown to reduce the virulence of enteropathogenic Escherichia coli by inhibiting the expression of genes involved in pathogenicity . Furthermore, it has been reported to affect the activity of the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in maintaining mucosal homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound acts as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 in intestinal immune cells . This interaction highlights its role in modulating immune responses and maintaining mucosal integrity. Additionally, its inhibitory effect on glutathione S-transferase activity suggests a potential mechanism for altering detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental studies. Research has shown that indole derivatives, including this compound, can exhibit long-term effects on cellular function. For instance, early-life exposure to indole-3-carboxaldehyde has been found to promote rumen development in neonatal lambs, indicating its potential long-term impact on cellular processes . Additionally, the stability of this compound under various conditions, such as light and air sensitivity, should be taken into account when designing experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxic or adverse effects. For example, high concentrations of indole-3-carboxaldehyde have been reported to reduce the virulence of enteropathogenic Escherichia coli, indicating a dose-dependent effect on bacterial pathogenicity . It is important to carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to tryptophan metabolism. It is a metabolite of dietary L-tryptophan, which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . The compound can interact with enzymes such as tryptophanase, which converts tryptophan into indole and its derivatives. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound can be transported across cell membranes and distributed to various cellular compartments. It has been reported that indole derivatives can interact with specific transporters and binding proteins, affecting their localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the presence of specific functional groups, such as the aldehyde group in this compound, can affect its subcellular distribution and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoindole-3-carboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where 4-bromoindole is reacted with N,N-dimethylformamide and phosphorus oxychloride. This reaction typically yields this compound with a good yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromoindole-3-carboxylic acid.
Reduction: 4-Bromoindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromoindole-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromoindole-3-carboxaldehyde
- 6-Bromoindole-3-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison: 4-Bromoindole-3-carboxaldehyde is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFHZDRYAWZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376790 | |
| Record name | 4-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98600-34-1 | |
| Record name | 4-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromoindole-3-carboxaldehyde in recent research?
A1: this compound has emerged as a valuable building block in synthesizing compounds with enhanced biological activity. Specifically, it has been successfully incorporated into matrine derivatives, a class of compounds known for their antiviral properties []. This aldehyde serves as a precursor to acylhydrazone functionalities, which are believed to improve binding affinity to biological targets due to their ability to act as both electron donors and acceptors [].
Q2: Could you provide an example of how this compound has been used to synthesize a biologically active compound?
A2: Researchers successfully synthesized a potent anti-TMV (Tobacco Mosaic Virus) agent by reacting the N-benzyl-11-butanehydrazone of matrine with this compound []. This compound demonstrated superior antiviral activity compared to the commercial antiviral agent Ribavirin and even rivaled the efficacy of Ningnanmycin, a highly effective antiviral agent []. This successful application highlights the potential of this compound as a building block for developing novel antiviral agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

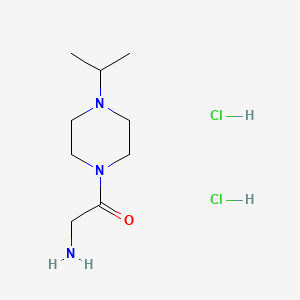
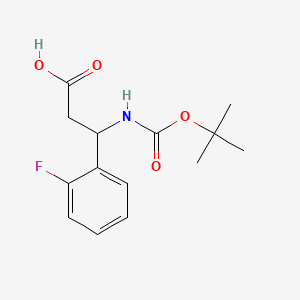
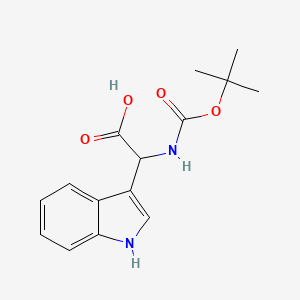
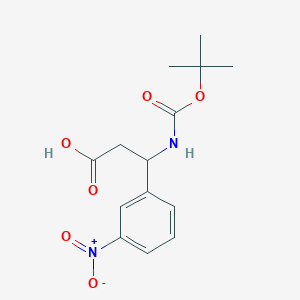
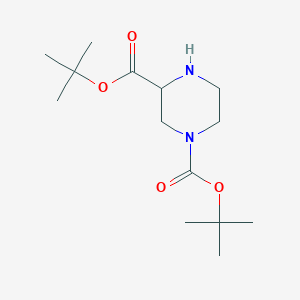
![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)
